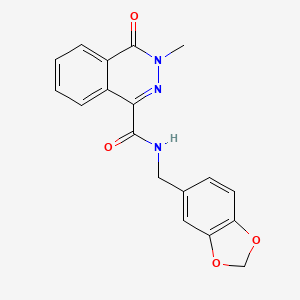
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylméthyl)-3-méthyl-4-oxo-3,4-dihydro-1-phtalazinecarboxamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau de phtalazinecarboxamide, connu pour ses diverses activités biologiques, et un fragment benzodioxole, souvent présent dans les molécules bioactives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(1,3-benzodioxol-5-ylméthyl)-3-méthyl-4-oxo-3,4-dihydro-1-phtalazinecarboxamide implique généralement plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Une voie courante implique la formation du fragment benzodioxole suivie de son attachement au noyau phtalazinecarboxamide par une série de réactions de condensation et de cyclisation. Les principaux réactifs utilisés dans ces étapes comprennent des catalyseurs au palladium, des bases comme le carbonate de césium et des solvants tels que le 1,4-dioxane .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de principes de chimie verte pour améliorer l’efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,3-benzodioxol-5-ylméthyl)-3-méthyl-4-oxo-3,4-dihydro-1-phtalazinecarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant ainsi les propriétés du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, améliorant potentiellement l’activité ou la stabilité du composé.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures spécifiques, des solvants et des catalyseurs pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines ou alcools.
Applications de la recherche scientifique
Chimie : Il peut servir de brique de construction pour la synthèse de molécules plus complexes.
Biologie : Ses caractéristiques structurales en font un candidat pour l’étude des interactions enzymatiques et de la liaison aux récepteurs.
Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
Le mécanisme d’action de N-(1,3-benzodioxol-5-ylméthyl)-3-méthyl-4-oxo-3,4-dihydro-1-phtalazinecarboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à une modulation des voies biologiques. Le fragment benzodioxole peut améliorer l’affinité de liaison et la spécificité, tandis que le noyau phtalazinecarboxamide pourrait contribuer à l’activité globale du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(1,3-benzodioxol-5-ylméthyl)-N-méthylamine : Ce composé partage le fragment benzodioxole mais diffère dans sa structure et ses propriétés globales.
1-benzo[1,3]dioxol-5-yl-3-N-fusionnés hétéroaryles indoles : Ces composés contiennent également le fragment benzodioxole et ont été étudiés pour leurs activités anticancéreuses.
Unicité
N-(1,3-benzodioxol-5-ylméthyl)-3-méthyl-4-oxo-3,4-dihydro-1-phtalazinecarboxamide est unique en raison de sa combinaison spécifique des fragments benzodioxole et phtalazinecarboxamide, qui peuvent conférer des activités biologiques et des propriétés chimiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C18H15N3O4 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-21-18(23)13-5-3-2-4-12(13)16(20-21)17(22)19-9-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) |
Clé InChI |
HZWSOOKXMRNXLO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129765.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11129779.png)
![Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11129791.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B11129792.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(3-methylbutyl)-1H-indol-5-yl]propanamide](/img/structure/B11129795.png)
![{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11129800.png)
![N-(4-methoxybenzyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11129802.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129810.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11129816.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B11129817.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide](/img/structure/B11129822.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(3-methylpiperidino)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11129846.png)
